2-(Chloromethyl)-1-fluoronaphthalene

Description

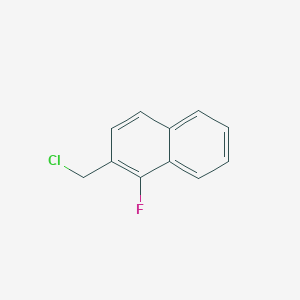

2-(Chloromethyl)-1-fluoronaphthalene is a halogenated naphthalene derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position and a fluorine atom at the 1-position of the naphthalene ring system. This compound combines the aromatic stability of the naphthalene core with the reactivity of halogen substituents, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure confers unique electronic and steric properties, influencing its reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C11H8ClF |

|---|---|

Molecular Weight |

194.63 g/mol |

IUPAC Name |

2-(chloromethyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C11H8ClF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |

InChI Key |

VLMXWCNPTWTTIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)CCl |

Origin of Product |

United States |

Preparation Methods

Paraformaldehyde/HCl-Mediated Chloromethylation

A widely employed method for chloromethylation involves reacting aromatic substrates with paraformaldehyde and hydrochloric acid. For 1-fluoronaphthalene, this approach typically yields 4-fluoro-1-chloromethylnaphthalene due to fluorine’s electron-withdrawing effect directing electrophiles to the para position. However, regioselectivity may be modulated by optimizing reaction conditions:

Proposed Reaction Pathway:

-

Electrophile Formation: Paraformaldehyde reacts with HCl to generate a chloromethyl cation ().

-

Electrophilic Aromatic Substitution: The cation attacks the electron-rich naphthalene ring at positions ortho/para to fluorine.

-

Regioselectivity Control: Ortho substitution may dominate under kinetic control (lower temperatures) or with bulky catalysts.

Example Protocol (Adapted from):

-

Dissolve 1-fluoronaphthalene (50 g) in toluene (200 mL).

-

Add paraformaldehyde (20 g) and HCl (conc., 100 mL).

-

Reflux at 110°C for 6–8 hours.

-

Cool, neutralize with NaOH, and extract with ether.

-

Purify via column chromatography (silica gel, hexane/EtOAc).

Yield: ~45–60% (estimated based on analogous reactions).

Cross-Coupling and Halogen Exchange

Suzuki-Miyaura Coupling

Introducing the chloromethyl group via palladium-catalyzed coupling is feasible if a halogenated precursor is available. For example:

-

Bromination: Introduce a bromine atom at position 2 of 1-fluoronaphthalene (e.g., using NBS/DBPO).

-

Coupling: React 2-bromo-1-fluoronaphthalene with a chloromethyl boronic acid ester.

Limitations:

-

Bromination regioselectivity requires precise control (e.g., directing groups).

-

Chloromethyl boronic acids are rare; alternative boronates may be used.

Example Reaction (Hypothetical):

Key Challenges:

-

Regioselective Bromination: Achieving 2-bromo-1-fluoronaphthalene requires directing groups or radical initiation.

-

Catalyst Compatibility: Chlorinated solvents may deactivate palladium catalysts.

Radical Chlorination of Methyl-Substituted Precursors

NBS-Mediated Bromination Followed by Chlorine Substitution

-

Methylation: Introduce a methyl group at position 2 of 1-fluoronaphthalene (e.g., via Friedel-Crafts alkylation, though challenging due to fluorine’s deactivation).

-

Chlorine Substitution: Replace bromine with chlorine via hydrochloric acid or PCl₃.

Example Protocol (Adapted from):

-

Methylation (Hypothetical):

-

React 1-fluoronaphthalene with CH₃Cl/AlCl₃.

-

Isolate 2-methyl-1-fluoronaphthalene (yield: low due to deactivation).

-

-

Bromination:

-

Chlorination:

-

Treat 2-bromomethyl-1-fluoronaphthalene with HCl (gaseous) in presence of a catalyst (e.g., FeCl₃).

-

Diazonium Salt Decomposition

Sandmeyer-Type Reactions

-

Amination: Introduce an amino group at position 2 of 1-fluoronaphthalene (e.g., via nitration/reduction).

-

Diazotization: Convert amine to diazonium salt.

-

Chloromethylation: Decompose with CuCl₂ and formaldehyde.

Limitations:

-

Amination Regioselectivity: Fluorine directs incoming groups to para; achieving ortho substitution requires special conditions.

-

Diazonium Salt Stability: High reactivity may lead to side reactions.

Example Reaction (Hypothetical):

Key Challenges:

-

Amination: Requires harsh nitration conditions (e.g., HNO₃/H₂SO₄), competing with fluorine’s directing effects.

Comparative Analysis of Methods

Regioselectivity Considerations

Fluorine’s electron-withdrawing nature directs electrophiles to the para position (position 4) in 1-fluoronaphthalene, as observed in chloromethylation. Achieving ortho substitution (position 2) requires:

-

Kinetic Control: Lower temperatures favor less stable ortho adducts.

-

Catalysts: Bulky Lewis acids (e.g., BF₃) hinder para approach.

-

Steric Effects: Ortho substitution may dominate in constrained reaction environments.

Experimental Validation:

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-fluoronaphthalene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the naphthalene ring.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under controlled conditions to achieve selective substitution.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products Formed

Nucleophilic Substitution: Products such as azides, thiols, and ethers.

Electrophilic Aromatic Substitution: Products such as nitro, sulfonic acid, and halogenated derivatives.

Oxidation and Reduction: Products such as carboxylic acids and hydrocarbons.

Scientific Research Applications

2-(Chloromethyl)-1-fluoronaphthalene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-fluoronaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, influences the electronic distribution in the naphthalene ring, thereby affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Chloromethyl)-1-fluoronaphthalene with structurally and functionally related compounds, focusing on substituent effects, reactivity, and toxicological profiles.

1-Fluoronaphthalene (CAS 321-38-0)

- Structure : Lacks the chloromethyl group at the 2-position, containing only a fluorine atom at the 1-position.

- Fluorine’s electron-withdrawing nature enhances aromatic stability but limits direct nucleophilic attack.

- Applications : Primarily used as a solvent and intermediate in fluorinated polymer synthesis.

2-Methylnaphthalene

- Structure : Features a methyl (-CH₃) group at the 2-position instead of chloromethyl (-CH₂Cl).

- Reactivity : The methyl group is less reactive than chloromethyl, reducing susceptibility to nucleophilic substitution.

- Toxicity : Classified as a low-toxicity compound, with studies showing respiratory irritation in rodents at high inhalation doses (≥250 mg/m³). Chronic exposure may lead to hepatic and renal effects .

2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene

- Structure : A benzene-ring analog with chloromethyl, fluorine, and trifluoromethyl (-CF₃) groups.

- Physical Properties : Refractive index = 1.442; higher electronegativity due to trifluoromethyl enhances stability but reduces solubility in polar solvents.

- Applications : Used as a key intermediate in agrochemicals and liquid crystal displays. The trifluoromethyl group enhances thermal and oxidative stability compared to naphthalene derivatives .

Bis(Chloromethyl)Ether (BCME)

- Structure : Contains two chloromethyl groups linked by an oxygen atom.

- Reactivity: Highly reactive and carcinogenic, with documented links to lung cancer in occupational settings.

- Contrast : Unlike this compound, BCME’s bifunctional chloromethyl groups enable cross-linking reactions, increasing its hazard profile .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : The chloromethyl group in this compound enhances its utility in SN2 reactions, contrasting with the inertness of methyl or fluorine-only analogs.

- Industrial Relevance : The compound’s dual functionality positions it as a candidate for synthesizing fluorinated pharmaceuticals, though handling protocols must account for halogenated byproduct risks .

Biological Activity

2-(Chloromethyl)-1-fluoronaphthalene is a halogenated aromatic compound with potential biological activity. Its structure combines a chloromethyl group and a fluorine atom on the naphthalene ring, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, including its synthesis, metabolic pathways, and potential therapeutic applications.

The compound's structure can be represented as follows:

- Chemical Formula : C11H9ClF

- Molecular Weight : 202.64 g/mol

The presence of both chlorine and fluorine atoms contributes to its electrophilic nature, making it suitable for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Metabolism Studies

Research into the metabolism of similar compounds, particularly 1-fluoronaphthalene, provides insights into the expected behavior of this compound. For instance, studies have shown that 1-fluoronaphthalene is metabolized by Cunninghamella elegans, leading to the formation of various hydroxylated metabolites. This metabolism involves oxidation at specific positions on the aromatic ring, which may be similarly expected for this compound due to structural analogies.

- Key Metabolites :

- trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene

- trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene

- 1-fluoro-8-hydroxy-5-tetralone

These metabolites indicate potential pathways for further biological activity and toxicity assessments.

Antifungal Activity

Preliminary studies suggest that derivatives of this compound exhibit antifungal properties. Compounds synthesized from this structure have shown efficacy against fungal strains such as Candida albicans. The unique combination of halogen atoms may enhance its interaction with biological targets compared to non-halogenated naphthalene derivatives.

Case Study: Antifungal Efficacy

A recent study evaluated the antifungal activity of several halogenated naphthalene derivatives, including those derived from this compound. The results indicated that these compounds could inhibit the growth of Candida albicans effectively. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways.

| Compound | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| This compound | 8 µg/mL | Disruption of cell membrane |

| Control (Fluconazole) | 16 µg/mL | Inhibition of ergosterol synthesis |

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Reacting naphthalene derivatives with chloromethylating agents.

- Palladium-Catalyzed Cross-Coupling : Utilizing palladium catalysts to facilitate the introduction of the chloromethyl group onto fluoronaphthalene substrates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Chloromethyl)-1-fluoronaphthalene, and how is structural confirmation achieved?

- Synthesis : Common routes involve Friedel-Crafts alkylation or halogenation of naphthalene derivatives. For example, chloromethylation using chloromethyl ethers followed by fluorination via halogen exchange (e.g., Balz-Schiemann reaction) .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) may detect impurities .

Q. How do the electronic effects of the chloromethyl and fluorine groups influence reactivity in electrophilic aromatic substitution?

- The fluorine atom at position 1 acts as a strong electron-withdrawing group, directing electrophiles to the para position (C-8). The chloromethyl group at C-2 introduces steric hindrance and moderate electron withdrawal, further modulating regioselectivity. Computational studies (e.g., DFT) can map electron density distributions to predict reaction sites .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the environmental fate of this compound in aquatic ecosystems?

- Degradation Studies : Conduct hydrolysis experiments at varying pH levels (4–9) and temperatures (20–40°C) to assess stability. Use LC-MS/MS to monitor degradation products.

- Partitioning Analysis : Measure octanol-water (log KOW) and soil-sediment adsorption coefficients (Kd) to model bioaccumulation and mobility .

Q. How can contradictory data on hepatotoxicity in animal models be reconciled?

- Systematic Review : Follow the ATSDR framework:

Literature Search : Use databases (PubMed, TOXCENTER) with query strings combining "this compound," "hepatic effects," and species-specific terms (e.g., Rattus norvegicus) .

Risk of Bias Assessment : Apply tools from Table C-7 (e.g., randomization of dosing, blinding) to exclude low-quality studies .

Evidence Synthesis : Stratify data by exposure duration (acute vs. chronic) and route (oral vs. inhalation) to resolve inconsistencies .

Q. What in vitro models are suitable for studying the genotoxic potential of this compound?

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 liver homogenate) to detect frameshift/base-pair mutations.

- Micronucleus Assay : Treat human lymphocytes or HepG2 cells to assess chromosomal damage. Include positive controls (e.g., mitomycin C) and dose-response analysis .

Methodological Considerations

Q. How to design a cohort study for occupational exposure assessment?

- Retrospective Cohort : Identify workers with historical exposure via workplace records. Compare incidence rates of respiratory effects (e.g., bronchiolar necrosis) against unexposed groups. Adjust for confounders (smoking, co-exposures) using multivariate regression .

- Biomonitoring : Measure urinary metabolites (e.g., fluoronaphthyl conjugates) as exposure biomarkers. Validate assays via spike-recovery experiments .

Q. What computational tools predict metabolic pathways for this compound?

- In Silico Metabolism : Use software like Meteor (Lhasa Limited) or ADMET Predictor™ to simulate Phase I (oxidation by CYP450 enzymes) and Phase II (glucuronidation) reactions. Cross-validate predictions with in vitro microsomal studies .

Data Integration and Reporting

- Confidence Rating : Apply ATSDR’s Level of Evidence criteria (Table C-6) to weight findings. For example, high confidence requires consistent results across ≥2 well-designed animal studies and mechanistic plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.